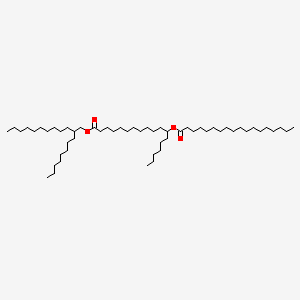
4-(Aminomethyl)benzoesäure
Übersicht
Beschreibung
Aminomethylbenzoic acid, also known as 4-aminomethylbenzoic acid, is a chemical compound with the molecular formula C8H9NO2. It is primarily known for its antifibrinolytic properties, which means it helps prevent the breakdown of fibrin clots. This compound is used in various medical and industrial applications due to its unique chemical properties .
Wissenschaftliche Forschungsanwendungen
4-Aminomethyl-Benzoesäure findet in der wissenschaftlichen Forschung eine breite Anwendung:
Chemie: Wird als Ausgangsstoff für die Synthese komplexerer chemischer Verbindungen verwendet.
Biologie: Wird auf seine Rolle bei der Hemmung der Fibrinolyse und seine potenzielle Verwendung bei der Behandlung von Blutungsstörungen untersucht.
Wirkmechanismus
Der primäre Wirkmechanismus von 4-Aminomethyl-Benzoesäure beruht auf ihren antifibrinolytischen Eigenschaften. Sie hemmt den Abbau von Fibrin-Gerinnseln, indem sie die Aktivierung von Plasminogen zu Plasmin blockiert, das für die Fibrinolyse verantwortlich ist. Diese Wirkung trägt dazu bei, die Stabilität von Blutgerinnseln zu erhalten und übermäßige Blutungen zu verhindern .
Wirkmechanismus
Target of Action
4-(Aminomethyl)benzoic acid, also known as PAMBA, primarily targets the fibrinolytic system in the body . It is an antifibrinolytic agent , which means it inhibits the breakdown of fibrin, a protein that forms a mesh-like structure to trap platelets and clot blood.
Mode of Action
As an antifibrinolytic agent, it is believed to interact with components of the fibrinolytic system to prevent the breakdown of fibrin . This results in the stabilization of blood clots, which can be beneficial in conditions where excessive bleeding is a concern.
Biochemical Pathways
Given its role as an antifibrinolytic agent, it likely interacts with the fibrinolysis pathway . Fibrinolysis is the process by which fibrin clots are broken down in the body. By inhibiting this process, 4-(Aminomethyl)benzoic acid helps to stabilize clots and prevent excessive bleeding.
Result of Action
The primary result of 4-(Aminomethyl)benzoic acid’s action is the prevention of excessive bleeding. By inhibiting fibrinolysis, it helps to stabilize blood clots . This can be particularly useful in medical or surgical situations where controlling bleeding is crucial. It has been suggested that it may protect blood platelets in extracorporeal circulation, decrease hemorrhage, and guard against secondary hyphema .
Biochemische Analyse
Biochemical Properties
4-(Aminomethyl)benzoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of its primary interactions is with the enzyme plasmin, which is responsible for breaking down fibrin clots. By inhibiting plasmin, 4-(Aminomethyl)benzoic acid helps stabilize blood clots and prevent excessive bleeding. Additionally, it can interact with other proteins involved in the coagulation cascade, further enhancing its antifibrinolytic properties .
Cellular Effects
The effects of 4-(Aminomethyl)benzoic acid on various cell types and cellular processes are profound. In endothelial cells, which line blood vessels, this compound helps maintain the integrity of the vascular system by preventing the breakdown of fibrin. It also influences cell signaling pathways related to coagulation and inflammation. In other cell types, such as fibroblasts and smooth muscle cells, 4-(Aminomethyl)benzoic acid can affect gene expression and cellular metabolism, promoting cell survival and function under conditions of stress or injury .
Molecular Mechanism
At the molecular level, 4-(Aminomethyl)benzoic acid exerts its effects through several mechanisms. It binds to the active site of plasmin, inhibiting its enzymatic activity and preventing the degradation of fibrin clots. This binding interaction is crucial for its antifibrinolytic action. Additionally, 4-(Aminomethyl)benzoic acid can modulate the activity of other enzymes and proteins involved in the coagulation cascade, further enhancing its therapeutic effects. Changes in gene expression induced by this compound also contribute to its overall impact on cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Aminomethyl)benzoic acid can change over time. The compound is relatively stable, but its activity may decrease due to degradation or interaction with other molecules. Long-term studies have shown that 4-(Aminomethyl)benzoic acid can have sustained effects on cellular function, particularly in maintaining the stability of fibrin clots and preventing excessive bleeding. Its efficacy may diminish over extended periods, necessitating repeated administration in clinical settings .
Dosage Effects in Animal Models
The effects of 4-(Aminomethyl)benzoic acid vary with different dosages in animal models. At low doses, it effectively inhibits fibrinolysis and stabilizes blood clots without causing significant adverse effects. At higher doses, it may lead to toxic effects, such as impaired kidney function or gastrointestinal disturbances. Threshold effects have been observed, where a minimum effective dose is required to achieve the desired antifibrinolytic action. Careful dosage optimization is essential to balance efficacy and safety in therapeutic applications .
Metabolic Pathways
4-(Aminomethyl)benzoic acid is involved in several metabolic pathways, primarily related to its role as an antifibrinolytic agent. It interacts with enzymes such as plasmin and other proteases involved in the coagulation cascade. These interactions help regulate the breakdown of fibrin and maintain hemostasis. Additionally, 4-(Aminomethyl)benzoic acid can influence metabolic flux and metabolite levels in cells, contributing to its overall biochemical effects .
Transport and Distribution
Within cells and tissues, 4-(Aminomethyl)benzoic acid is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within the extracellular matrix. These interactions help determine its localization and accumulation in specific tissues, influencing its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 4-(Aminomethyl)benzoic acid is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its interaction with plasmin occurs primarily in the extracellular space, where fibrin clots are formed and degraded. Understanding the subcellular localization of 4-(Aminomethyl)benzoic acid helps elucidate its mechanism of action and potential therapeutic applications .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
4-Aminomethyl-Benzoesäure kann durch verschiedene Verfahren synthetisiert werden. Ein gängiges Verfahren beinhaltet die Hydrolyse von Dimethylterephthalat mit Kaliumhydroxid zur Gewinnung von 4-Methylbenzoesäure, die anschließend chloriert und aminiert wird, um 4-Aminomethyl-Benzoesäure zu erhalten . Ein weiteres Verfahren beinhaltet die Verwendung von Aktivkohle zur Entfärbung und die Zugabe von verdünnter Salzsäure, um den gewünschten pH-Wert zu erreichen .
Industrielle Produktionsmethoden
In industriellen Umgebungen wird 4-Aminomethyl-Benzoesäure mit Hilfe von großtechnischen chemischen Reaktoren hergestellt, wobei die Reaktionsbedingungen sorgfältig gesteuert werden, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Verfahren beinhaltet in der Regel die Verwendung von Katalysatoren sowie spezifischer Temperatur- und Druckbedingungen, um die Reaktion zu optimieren .
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-Aminomethyl-Benzoesäure unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff, was zur Bildung oxidierter Produkte führt.
Reduktion: Die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff, was zu reduzierten Produkten führt.
Substitution: Austausch einer funktionellen Gruppe durch eine andere, häufig unter Verwendung von Reagenzien wie Halogenen oder Säuren.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die bei Reaktionen mit 4-Aminomethyl-Benzoesäure verwendet werden, sind Salzsäure, Kaliumhydroxid und verschiedene Chlorierungsmittel. Die Reaktionsbedingungen, wie z. B. Temperatur und pH-Wert, werden sorgfältig gesteuert, um die gewünschten Produkte zu erzielen .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die bei Reaktionen mit 4-Aminomethyl-Benzoesäure gebildet werden, umfassen verschiedene Derivate, die in der Pharmazie und in industriellen Anwendungen eingesetzt werden. Diese Produkte zeichnen sich häufig durch ihre verbesserte chemische Stabilität und biologische Aktivität aus .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-Aminobenzoesäure: Ähnlich in der Struktur, jedoch ohne die Methylgruppe, die an die Aminogruppe gebunden ist.
2-Amino-5-methylbenzoesäure: Enthält eine Methylgruppe an einer anderen Position im Benzolring.
Einzigartigkeit
4-Aminomethyl-Benzoesäure ist aufgrund ihrer spezifischen antifibrinolytischen Eigenschaften einzigartig, die sie in medizinischen Anwendungen zur Verhinderung übermäßiger Blutungen besonders nützlich machen. Ihre chemische Struktur ermöglicht spezifische Wechselwirkungen mit biologischen Molekülen und erhöht so ihre Wirksamkeit im Vergleich zu ähnlichen Verbindungen .
Eigenschaften
IUPAC Name |
4-(aminomethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4H,5,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCTBMLYLENLHLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Record name | aminomethylbenzoic acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Aminomethylbenzoic_acid | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20204568 | |
| Record name | 4-Aminomethylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20204568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige powder; [Sigma-Aldrich MSDS] | |
| Record name | 4-(Aminomethyl)benzoic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19954 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.000264 [mmHg] | |
| Record name | 4-(Aminomethyl)benzoic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19954 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
56-91-7 | |
| Record name | 4-(Aminomethyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Aminomethylbenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056917 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aminomethylbenzoic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13244 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-(Aminomethyl)benzoic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41629 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Aminomethylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20204568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-(aminomethyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.271 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMINOMETHYLBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68WG9JKC7L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The specific interactions and downstream effects of 4-(Aminomethyl)benzoic acid depend heavily on the context of its application. For instance, as a building block in peptide dendrimers designed to bind Vitamin B12, AMBA contributes to the overall structure and charge distribution of the dendrimer. [] This influences the strength and speed of cobalamin binding. [] In another context, AMBA acts as a competitive inhibitor of urokinase-type plasminogen activator (uPA), docking into the enzyme's active site S1 pocket. [] This binding hinders uPA's proteolytic activity, potentially impacting processes like tissue remodeling and cell migration. []
ANone: 4-(Aminomethyl)benzoic acid is characterized by the following:
- Spectroscopic data: While specific spectroscopic data is not extensively covered in the provided research, its synthesis and characterization often involve techniques like Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). [, , ] These methods provide insights into its functional groups, structural conformation, and molecular mass, respectively.
A: 4-(Aminomethyl)benzoic acid exhibits compatibility with various materials and demonstrates stability under different conditions, making it suitable for diverse applications. For instance, it serves as a linker in solid-phase peptide synthesis, showcasing compatibility with polystyrene resins and stability under the reaction conditions required for peptide chain assembly and cleavage. [] Furthermore, it functions as a chain extender for polyesters like PET and PBT, indicating its compatibility with these polymers and stability at elevated temperatures used in melt processing. []
A: While 4-(Aminomethyl)benzoic acid itself is not typically employed as a catalyst, its derivatives have shown potential in catalytic applications. Specifically, a copper complex supported on 4-(Aminomethyl)benzoic acid-functionalized Fe3O4 nanoparticles acts as a catalyst in the Ullmann coupling reaction. [] This reaction involves the coupling of aryl halides to form biaryl compounds, with the AMBA derivative contributing to the catalytic activity and selectivity.
A: Yes, computational chemistry, particularly Density Functional Theory (DFT) calculations, has been employed to understand the interaction of 4-(Aminomethyl)benzoic acid derivatives with copper ions (Cu2+) in the context of wastewater treatment. [] These calculations provided insights into the adsorption mechanism, binding energies, and the role of different functional groups in the adsorption process. Additionally, Quantitative Structure-Activity Relationship (QSAR) models have been used to study AMBA derivatives in relation to their GPR54 agonistic activity, linking structural features to biological activity. []
A: Research on 4-(Aminomethyl)benzoic acid derivatives has shed light on the impact of structural modifications on their biological activity. For example, incorporating AMBA into folate radioconjugates, specifically near the albumin-binding 4-(p-iodophenyl)butanoate entity, enhances the conjugates' affinity for albumin. [] This modification leads to improved pharmacokinetic properties, including increased blood residence time and altered tissue distribution profiles. [] In contrast, introducing a hydrophilic D-glutamic acid linker near AMBA can compromise albumin binding, highlighting the importance of linker properties. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[(2R)-3-hexadecoxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B1196397.png)










